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Plazomicin, a next-generation aminoglycoside, has demonstrated significant efficacy in

treating complicated urinary tract infections (cUTI) and infections caused by multidrug-resistant

(MDR) Enterobacteriaceae, particularly those producing carbapenemases and extended-

spectrum β-lactamases (ESBLs). Its molecular structure is specifically engineered to evade the

primary mechanisms of aminoglycoside resistance, offering a potential advantage over legacy

and some contemporary aminoglycosides. This guide provides a comparative analysis of

plazomicin's efficacy, supported by experimental data and methodologies.

In Vitro Susceptibility and Potency
A key measure of an antibiotic's efficacy is its in vitro activity against target pathogens.

Minimum Inhibitory Concentration (MIC) values, particularly MIC50 and MIC90 (the

concentrations required to inhibit 50% and 90% of isolates, respectively), are standard metrics

for comparison. Plazomicin has consistently shown superior in vitro potency against a broad

spectrum of clinical isolates, including those resistant to other aminoglycosides.

In a comprehensive surveillance study, plazomicin demonstrated greater in vitro activity than

amikacin, gentamicin, and tobramycin against Enterobacteriaceae isolates collected worldwide.

Notably, its activity was maintained against isolates harboring aminoglycoside-modifying

enzymes (AMEs), which are a common cause of resistance to older aminoglycosides. For

instance, against carbapenem-resistant Enterobacteriaceae (CRE), plazomicin's MIC90 was

significantly lower than that of other tested aminoglycosides, indicating higher potency.
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Antibiotic
Organism
Group

MIC50 (μg/mL) MIC90 (μg/mL) % Susceptible

Plazomicin
Enterobacteriace

ae
0.5 1 98.5%

Amikacin
Enterobacteriace

ae
≤1 4 97.8%

Gentamicin
Enterobacteriace

ae
≤0.25 >8 83.1%

Tobramycin
Enterobacteriace

ae
≤0.25 >8 83.7%

Plazomicin

Carbapenem-

Resistant

Enterobacteriace

ae (CRE)

0.5 4 93.9%

Amikacin

Carbapenem-

Resistant

Enterobacteriace

ae (CRE)

2 >32 71.9%

Gentamicin

Carbapenem-

Resistant

Enterobacteriace

ae (CRE)

>8 >8 32.5%

Tobramycin

Carbapenem-

Resistant

Enterobacteriace

ae (CRE)

>8 >8 29.8%

Table 1: Comparative in vitro activity of plazomicin and other aminoglycosides against clinical
isolates from a global surveillance program (2014-2015). Data summarized from published
research.
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The clinical performance of plazomicin was rigorously evaluated in the EPIC (Evaluating

Plazomicin in cUTI) and CARE (Combating Antibiotic-Resistant Enterobacteriaceae) trials.

In the EPIC trial for complicated urinary tract infections, plazomicin was found to be non-

inferior to meropenem, a broad-spectrum carbapenem antibiotic. A composite cure rate

(combining microbiological eradication and clinical cure) at the test-of-cure visit was achieved

in 88.0% of patients in the plazomicin group versus 91.4% in the meropenem group.

The CARE study focused on patients with serious infections due to CRE. In this trial, a lower

rate of mortality or serious disease-related complications was observed in the plazomicin-

based combination therapy group compared to the colistin-based combination therapy group

(23.5% vs 50.0%). This suggests a significant clinical benefit for plazomicin in treating

infections caused by highly resistant bacteria.

Adverse events associated with plazomicin are consistent with the aminoglycoside class, with

nephrotoxicity and ototoxicity being the most significant concerns. However, clinical trial data

indicated that the incidence of significant renal function decline with plazomicin was

comparable to that of other aminoglycosides and comparators when appropriately dosed and

monitored.

Mechanisms of Action and Resistance
Aminoglycosides function by binding to the 30S ribosomal subunit of bacteria, which disrupts

protein synthesis and leads to cell death. Resistance primarily arises from the bacterial

production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug, or from

alterations to the ribosomal target site.

Plazomicin's structure is a key differentiator. It is a neoglycoside derived from sisomicin,

engineered with modifications that protect it from inactivation by most AMEs, including common

enzymes like AAC(6')-Ib, AAC(2'), and ANT(2''). This structural stability allows it to retain activity

against pathogens that are resistant to older aminoglycosides like gentamicin and tobramycin.
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Caption: Plazomicin's structural stability allows it to evade inactivation by AMEs.

Experimental Protocols
The data presented in this guide are derived from studies employing standardized and

validated methodologies to ensure accuracy and reproducibility.

Antimicrobial Susceptibility Testing (AST): The in vitro data, including MIC values, were

determined using the broth microdilution method as outlined by the Clinical and Laboratory

Standards Institute (CLSI).

Isolate Collection: Bacterial isolates were collected from various clinical sources (e.g., urine,

blood) as part of global surveillance programs.

Inoculum Preparation: Colonies from an overnight culture on agar plates were used to

prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

Microdilution Plates: 96-well microtiter plates containing serial twofold dilutions of

plazomicin and comparator agents in cation-adjusted Mueller-Hinton broth were used.

Inoculation and Incubation: The standardized bacterial suspension was further diluted and

inoculated into the microtiter plates. The plates were then incubated at 35°C for 16-20 hours.
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MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that

completely inhibited visible bacterial growth. Quality control was performed using reference

strains such as E. coli ATCC 25922.

Bacterial Isolate
(e.g., from cUTI patient)

Prepare Standardized Inoculum
(0.5 McFarland)

Inoculate Microdilution Plate
(with serial drug dilutions)

Incubate at 35°C
(16-20 hours)

Read Plates for Growth

Determine MIC
(Lowest concentration with no growth)

Click to download full resolution via product page

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth

microdilution.

Clinical Trial Design (EPIC Study - cUTI): The EPIC trial was a Phase 3, randomized,

multicenter, double-blind, non-inferiority study.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b589178?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Population: Adults with complicated urinary tract infections, including acute

pyelonephritis.

Randomization: Patients were randomized in a 1:1 ratio to receive either intravenous (IV)

plazomicin or IV meropenem.

Treatment Regimen: Plazomicin was administered once daily, while meropenem was given

every 8 hours. Treatment duration was 4 to 7 days.

Endpoints: The primary efficacy endpoint was a composite cure, defined as both clinical cure

(symptom resolution) and microbiological eradication (negative urine culture), assessed at a

Test-of-Cure visit (day 15-19).

Safety Assessment: Adverse events, including changes in renal function (serum creatinine),

were monitored throughout the study and during a follow-up period.

Conclusion
Plazomicin demonstrates superior in vitro potency against a wide range of multidrug-resistant

Enterobacteriaceae, including CRE, when compared to older aminoglycosides like gentamicin

and tobramycin. Its key advantage lies in its structural resilience to the majority of

aminoglycoside-modifying enzymes. Clinical trial data have confirmed its non-inferiority to

meropenem for treating cUTI and have shown potential benefits in treating serious CRE

infections. While class-specific safety concerns such as nephrotoxicity remain, plazomicin
represents a valuable addition to the therapeutic arsenal for combating infections caused by

highly resistant Gram-negative bacteria.

To cite this document: BenchChem. [Comparative Efficacy of Plazomicin Against Next-
Generation Aminoglycosides in Treating Multidrug-Resistant Infections]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b589178#plazomicin-
efficacy-compared-to-next-generation-aminoglycosides]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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